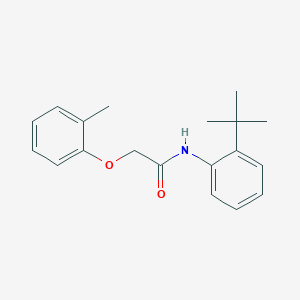
5-(4-chloro-3-methylphenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chloro-3-methylphenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CMNT and is synthesized through a multi-step process involving several chemical reactions. The purpose of
Mécanisme D'action
The mechanism of action of CMNT involves the inhibition of the enzyme acetolactate synthase (ALS), which is responsible for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. By inhibiting ALS, CMNT disrupts the biosynthesis of these amino acids, leading to the death of the target organism.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMNT are primarily related to its inhibition of ALS. Inhibition of ALS leads to the accumulation of toxic intermediates, which can cause cellular damage and ultimately lead to the death of the target organism. Additionally, CMNT has been shown to have low toxicity to non-target organisms, making it an attractive option for use as a herbicide, fungicide, and insecticide.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of CMNT for lab experiments is its high level of selectivity. CMNT targets a specific enzyme, ALS, and has little to no effect on other enzymes or metabolic pathways, making it an attractive option for studying the biosynthesis of branched-chain amino acids. Additionally, CMNT has been shown to have low toxicity to non-target organisms, making it a safer option for use in lab experiments. However, one of the limitations of CMNT is its relatively high cost compared to other herbicides and pesticides.
Orientations Futures
There are several future directions for research involving CMNT. One area of research is the development of new herbicides, fungicides, and insecticides based on the structure of CMNT. Additionally, there is potential for the use of CMNT in the treatment of bacterial infections, as ALS is also present in bacteria. Finally, there is potential for the use of CMNT in the development of new drugs for the treatment of cancer, as ALS is overexpressed in many cancer cells.
Méthodes De Synthèse
The synthesis of CMNT involves a multi-step process that includes several chemical reactions. The first step involves the preparation of 4-chloro-3-methylphenol, which is then subjected to nitration to produce 4-chloro-3-methyl-5-nitrophenol. The next step involves the preparation of 1-methyl-1H-1,2,4-triazole-3-carboxylic acid, which is then subjected to esterification to produce 1-methyl-1H-1,2,4-triazole-3-carboxylic acid methyl ester. The final step involves the coupling of 4-chloro-3-methyl-5-nitrophenol and 1-methyl-1H-1,2,4-triazole-3-carboxylic acid methyl ester to produce CMNT.
Applications De Recherche Scientifique
CMNT has been the subject of extensive scientific research due to its potential applications in various fields. One of the primary areas of research has been in the field of agriculture, where CMNT has been shown to have significant herbicidal activity against various weed species. Additionally, CMNT has also been studied for its potential use as a fungicide and insecticide.
Propriétés
IUPAC Name |
5-(4-chloro-3-methylphenoxy)-1-methyl-3-nitro-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O3/c1-6-5-7(3-4-8(6)11)18-10-12-9(15(16)17)13-14(10)2/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVWCMURDGGVPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=NC(=NN2C)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,4'-[sulfonylbis(4,1-phenyleneoxy)]diphenol](/img/structure/B5750961.png)
![methyl 4-[(4-chloro-3,5-dimethylphenoxy)methyl]benzoate](/img/structure/B5750969.png)
![2-[4-(4-chlorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5750973.png)
![N'-[(3-nitrobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5750980.png)
![5-methyl-9-(4-morpholinyl)benzimidazo[2,1-a]phthalazine](/img/structure/B5750986.png)
![N'-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethylidene]nicotinohydrazide](/img/structure/B5750989.png)
![2-[benzyl(2-thienylmethyl)amino]ethanol](/img/structure/B5750999.png)
![[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]formamide](/img/structure/B5751014.png)
![4-chloro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid](/img/structure/B5751022.png)
![3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone](/img/structure/B5751024.png)
